molecular formula C15H13FO2S B14359286 Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- CAS No. 90616-51-6

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-

Cat. No.: B14359286
CAS No.: 90616-51-6
M. Wt: 276.3 g/mol
InChI Key: CJZVNSBEGOPYSR-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is an organic compound characterized by a benzene ring substituted with a fluoro group and a sulfonyl-ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with a fluoro-substituted sulfonyl-ethenyl reagent under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfonyl-ethenyl derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzene derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The fluoro and sulfonyl-ethenyl groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states during the reaction process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is unique due to the presence of both fluoro and sulfonyl-ethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90616-51-6

Molecular Formula

C15H13FO2S

Molecular Weight

276.3 g/mol

IUPAC Name

1-(2-benzylsulfonylethenyl)-4-fluorobenzene

InChI

InChI=1S/C15H13FO2S/c16-15-8-6-13(7-9-15)10-11-19(17,18)12-14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

CJZVNSBEGOPYSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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